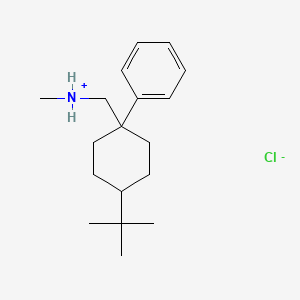
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, a phenyl group, and a cyclohexyl ring, making it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride typically involves the reaction of 4-tert-butyl-1-phenylcyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the hydrochloride salt of the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines.
Applications De Recherche Scientifique
1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-tert-Butyl-1-phenylcyclohexanol: A related compound with similar structural features but different functional groups.
(4-tert-Butyl-1-phenylcyclohexyl)(phenyl)methanone: Another compound with a similar cyclohexyl ring and tert-butyl group but with a different functional group.
Uniqueness: 1-(4-tert-Butyl-1-phenylcyclohexyl)dimethylamine, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions
Propriétés
Numéro CAS |
21602-64-2 |
|---|---|
Formule moléculaire |
C18H30ClN |
Poids moléculaire |
295.9 g/mol |
Nom IUPAC |
(4-tert-butyl-1-phenylcyclohexyl)methyl-methylazanium;chloride |
InChI |
InChI=1S/C18H29N.ClH/c1-17(2,3)15-10-12-18(13-11-15,14-19-4)16-8-6-5-7-9-16;/h5-9,15,19H,10-14H2,1-4H3;1H |
Clé InChI |
FZODRMJXQKROMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C[NH2+]C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


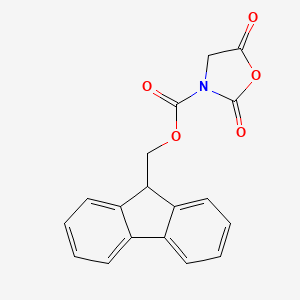
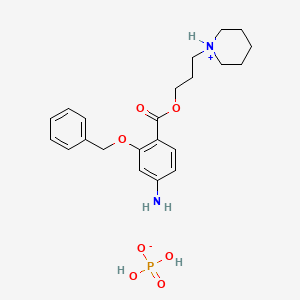
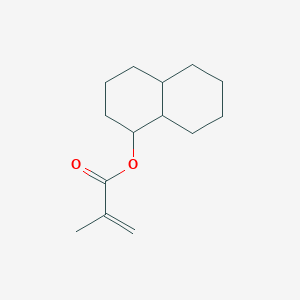
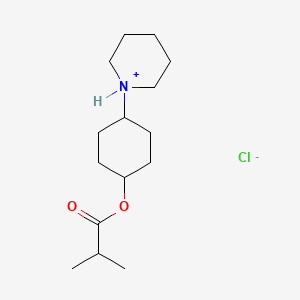

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)



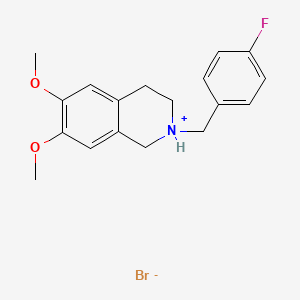

![4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B13738330.png)


